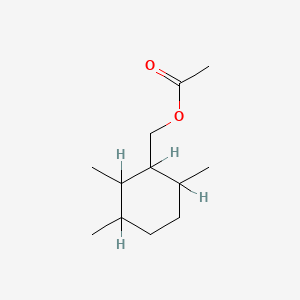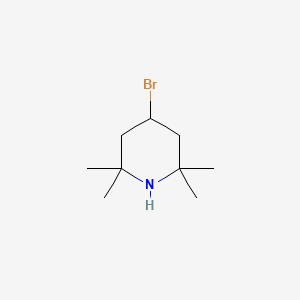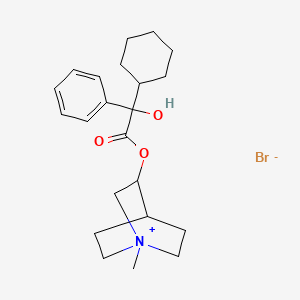
Droclidinium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DROCLIDINIUM BROMIDE is a synthetic anticholinergic agent primarily used to treat gastrointestinal disorders such as peptic ulcer disease, irritable bowel syndrome, and colicky abdominal pain . It works by inhibiting the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites, leading to a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DROCLIDINIUM BROMIDE involves the esterification of 3-hydroxy-1-methylquinuclidinium with benzilic acid, followed by quaternization with methyl bromide . The reaction conditions typically include the use of an organic solvent such as methanol or ethanol, and the reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield . The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
DROCLIDINIUM BROMIDE undergoes several types of chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the quinuclidinium nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles such as hydroxide ions or amines can react with this compound under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted quinuclidinium derivatives .
Scientific Research Applications
DROCLIDINIUM BROMIDE has a wide range of scientific research applications, including:
Mechanism of Action
DROCLIDINIUM BROMIDE exerts its effects by inhibiting muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system . This inhibition leads to the relaxation of smooth muscle and a decrease in biliary tract secretions . The primary molecular targets are the M1 muscarinic receptors, which play a key role in mediating the compound’s antispasmodic and antisecretory effects .
Comparison with Similar Compounds
Similar Compounds
Clidinium Bromide: Another anticholinergic agent with similar uses and mechanisms of action.
Hyoscyamine: An anticholinergic drug used to treat various gastrointestinal disorders.
Dicyclomine: A muscarinic antagonist used to relieve smooth muscle spasms in the gastrointestinal tract.
Uniqueness
DROCLIDINIUM BROMIDE is unique in its specific inhibition of M1 muscarinic receptors, which distinguishes it from other anticholinergic agents that may have broader or different receptor affinities . This specificity contributes to its pronounced antispasmodic and antisecretory effects, making it particularly effective in treating gastrointestinal disorders .
Properties
CAS No. |
29125-56-2 |
|---|---|
Molecular Formula |
C22H32BrNO3 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C22H32NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2,4-5,8-9,17,19-20,25H,3,6-7,10-16H2,1H3;1H/q+1;/p-1 |
InChI Key |
RBKLLGUTSKKRLX-UHFFFAOYSA-M |
SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3CCCCC3)(C4=CC=CC=C4)O.[Br-] |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3CCCCC3)(C4=CC=CC=C4)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


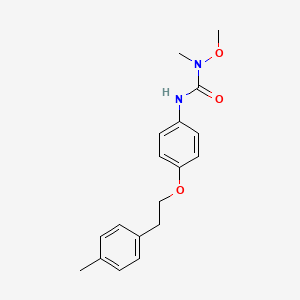
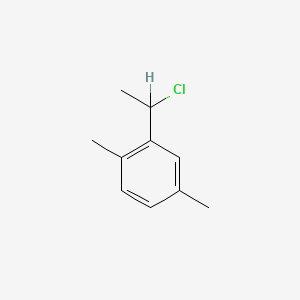
![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-](/img/structure/B1619659.png)

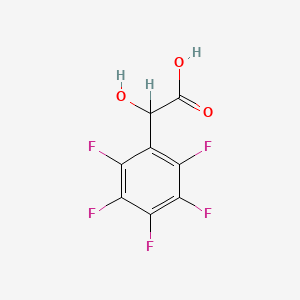
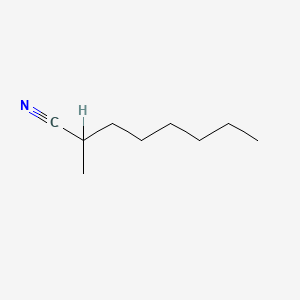
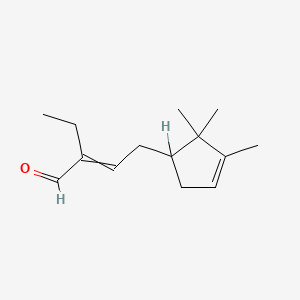
![[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)-](/img/structure/B1619668.png)

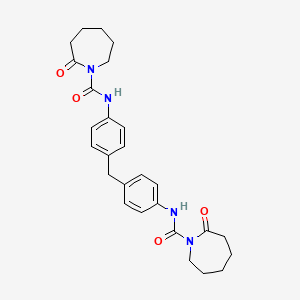

![Dimethyl 2-[[2-[(2-methoxyphenyl)amino]-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-YL)ethyl]azo]terephthalate](/img/structure/B1619675.png)
